molecular formula C19H19N3O4S B2850217 (Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol CAS No. 898622-08-7

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol

Cat. No. B2850217
CAS RN: 898622-08-7
M. Wt: 385.44
InChI Key: AIHYDZJINHZDOC-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol is a chemical compound that has attracted the attention of researchers due to its potential in various scientific applications.

Mechanism of Action

The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that (Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol in lab experiments is its potential as a therapeutic agent for cancer and inflammation. However, one limitation is that the compound may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.

Future Directions

For research on (Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol could include investigating its potential as a therapeutic agent in vivo, studying its mechanism of action in more detail, and exploring its potential as an anti-bacterial agent. Additionally, research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of (Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol has been reported in the literature. The method involves the reaction of 2-aminothiazole with 4-nitrobenzaldehyde and 2-methoxybenzaldehyde in the presence of propan-1-ol and a base catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

(Z)-3-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol has shown potential in various scientific applications. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

3-[2-(2-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-18-6-3-2-5-16(18)20-19-21(11-4-12-23)17(13-27-19)14-7-9-15(10-8-14)22(24)25/h2-3,5-10,13,23H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHYDZJINHZDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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